[1-(2-chloro-7H-purin-6-yl)piperidin-3-yl](1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone
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Overview
Description
1-(2-chloro-7H-purin-6-yl)piperidin-3-ylmethanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a purine derivative linked to a piperidine ring, which is further connected to a bicyclic structure. The presence of multiple functional groups makes it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-7H-purin-6-yl)piperidin-3-ylmethanone typically involves multi-step organic synthesis. The initial steps often include the preparation of the purine derivative, followed by the introduction of the piperidine ring. The final steps involve the formation of the bicyclic structure and the methanone linkage. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to minimize by-products and maximize the yield of the target compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides. Reduction: Reduction reactions can target the purine ring, converting it into various reduced forms. Substitution: The chlorine atom in the purine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential interactions with various biomolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for drug design and molecular recognition studies.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a range of applications, from polymer synthesis to environmental remediation.
Mechanism of Action
The mechanism of action of 1-(2-chloro-7H-purin-6-yl)piperidin-3-ylmethanone involves its interaction with specific molecular targets. The purine derivative can bind to nucleotide-binding sites, while the piperidine and bicyclic structures can interact with various proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-(2-chloro-7H-purin-6-yl)piperidin-3-ylmethanone: can be compared to other purine derivatives and piperidine-containing compounds.
Clofarabine: A nucleoside analogue used in the treatment of hematological malignancies.
(-)-Carvone: A natural compound found in spearmint with bioactive properties.
Uniqueness
What sets 1-(2-chloro-7H-purin-6-yl)piperidin-3-ylmethanone apart is its unique combination of a purine derivative, a piperidine ring, and a bicyclic structure
Properties
Molecular Formula |
C21H29ClN6O |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
[1-(2-chloro-7H-purin-6-yl)piperidin-3-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone |
InChI |
InChI=1S/C21H29ClN6O/c1-20(2)7-14-8-21(3,10-20)11-28(14)18(29)13-5-4-6-27(9-13)17-15-16(24-12-23-15)25-19(22)26-17/h12-14H,4-11H2,1-3H3,(H,23,24,25,26) |
InChI Key |
FIDDQKRUIGHSCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C(=O)C3CCCN(C3)C4=NC(=NC5=C4NC=N5)Cl)C)C |
Origin of Product |
United States |
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